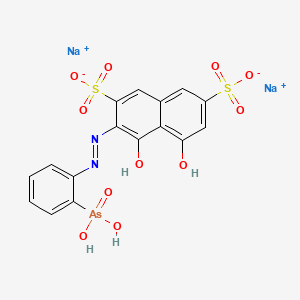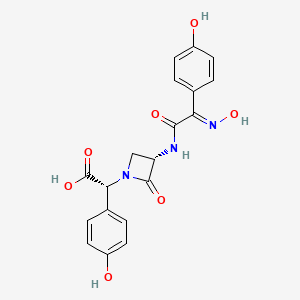
Néotéthorine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Neothorin has a wide range of scientific research applications, including:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Neothorin is synthesized through a series of chemical reactions involving the coupling of arsonophenylazo groups with chromotropic acid disodium salt. The reaction typically involves the use of acidic or basic conditions to facilitate the coupling process. The specific reaction conditions, such as temperature and pH, are optimized to ensure maximum yield and purity of the final product .
Industrial Production Methods
Industrial production of Neothorin involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate the production of large quantities of the compound, ensuring consistency in quality and purity. The industrial production process also includes purification steps such as recrystallization and filtration to remove impurities and obtain a high-purity product .
Analyse Des Réactions Chimiques
Types of Reactions
Neothorin undergoes various types of chemical reactions, including:
Complexation Reactions: Neothorin forms complexes with metal ions such as palladium, thorium, and uranium.
Substitution Reactions: The arsonophenylazo groups in Neothorin can undergo substitution reactions with other chemical groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Complexation Reactions: Common reagents include metal ions such as palladium (II), thorium (IV), and uranium (VI).
Substitution Reactions: Reagents such as halogenating agents and nucleophiles are used in substitution reactions.
Major Products Formed
Complexation Reactions: The major products are metal-Neothorin complexes, which exhibit characteristic absorption maxima in the UV-Visible spectrum.
Substitution Reactions: The major products are substituted derivatives of Neothorin, which may have different chemical and physical properties compared to the parent compound.
Mécanisme D'action
The mechanism of action of Neothorin involves its ability to form stable complexes with metal ions. The arsonophenylazo groups in Neothorin coordinate with metal ions, resulting in the formation of colored complexes. These complexes exhibit characteristic absorption maxima in the UV-Visible spectrum, allowing for the spectrophotometric determination of metal ions. The molecular targets of Neothorin are the metal ions, and the pathways involved include complexation and coordination chemistry .
Comparaison Avec Des Composés Similaires
Neothorin is similar to other arsonophenylazo compounds such as Arsenazo I and Arsenazo III. Neothorin has unique properties that make it suitable for specific applications:
Arsenazo I: Similar to Neothorin, Arsenazo I is used for the spectrophotometric determination of metal ions.
Arsenazo III: Arsenazo III is another arsonophenylazo compound used as a metal ion indicator.
List of Similar Compounds
- Arsenazo I
- Arsenazo III
- Chromotropic acid disodium salt
- Phenylarsine oxide
Neothorin’s unique properties and applications make it a valuable compound in various fields of scientific research and industrial processes.
Propriétés
IUPAC Name |
disodium;3-[(2-arsonophenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13AsN2O11S2.2Na/c20-12-7-9(31(25,26)27)5-8-6-13(32(28,29)30)15(16(21)14(8)12)19-18-11-4-2-1-3-10(11)17(22,23)24;;/h1-7,20-21H,(H2,22,23,24)(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRURKGOGGBIGRV-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])O)O)[As](=O)(O)O.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11AsN2Na2O11S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501047757 |
Source


|
| Record name | 3-[2-(2-Arsonophenyl)diazenyl]-4,5-dihydroxy-2,7-naphthalenedisulfonic acid sodium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501047757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
592.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3547-38-4 |
Source


|
| Record name | 3-[2-(2-Arsonophenyl)diazenyl]-4,5-dihydroxy-2,7-naphthalenedisulfonic acid sodium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501047757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 3-[(o-arsonophenyl)azo]-4,5-dihydroxynaphthalene-2,7-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.546 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1R,9S,12R,13E,15S,16S,19R,20E,23S,25S,26R,27S,29R)-1,16-dihydroxy-12-[(1R,3S,4R)-4-hydroxy-3-methoxycyclohexyl]-25,27-dimethoxy-13,15,21,23,29-pentamethyl-19-prop-2-enyl-11,30-dioxa-4-azatricyclo[24.3.1.04,9]triaconta-13,20-diene-2,3,10,18-tetrone](/img/structure/B1147246.png)



![2-{4-[(r)-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol](/img/structure/B1147254.png)
![1-[(Z)-but-1-enyl]-4-fluorobenzene](/img/structure/B1147256.png)






